![molecular formula C49H42Cl2N2O3Ti B3188136 (4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetra(1-naphthyl)-1,3-dioxolane-4,5-dimethanolatotitanium(IV) dichloride acetonitrile adduct CAS No. 197389-47-2](/img/structure/B3188136.png)
(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetra(1-naphthyl)-1,3-dioxolane-4,5-dimethanolatotitanium(IV) dichloride acetonitrile adduct
Overview
Description
(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetra(1-naphthyl)-1,3-dioxolane-4,5-dimethanolatotitanium(IV) dichloride acetonitrile adduct is a useful research compound. Its molecular formula is C49H42Cl2N2O3Ti and its molecular weight is 825.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetra(1-naphthyl)-1,3-dioxolane-4,5-dimethanolatotitanium(IV) dichloride acetonitrile adduct suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetra(1-naphthyl)-1,3-dioxolane-4,5-dimethanolatotitanium(IV) dichloride acetonitrile adduct including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Lithium-Ion Batteries
Acetonitrile (AN) is a well-known organic solvent with low viscosity, a low melting point, and a high dielectric constant. In the context of lithium-ion batteries (LIBs), AN has been investigated for its role in electrolyte formulations. Researchers have developed localized high-concentration AN-based electrolytes (LHCEs) to address the compatibility issues between AN and anode/cathode materials . These LHCEs promote the formation of an anion-derived cathode–electrolyte interface (CEI) on cathode surfaces, reducing charge transfer resistance and facilitating Li+ transport even at sub-zero temperatures. As a result, NMC811-based LIBs exhibit excellent cycling stability at extremely low temperatures, down to -40 °C .
Dielectric Relaxation Studies
Complex permittivity spectra of AN and its solutions (e.g., LiBr, NaI, NaClO4, and Bu4NBr) have been investigated in the frequency range from 0.95 GHz to 89 GHz at 25°C. These studies reveal interesting dielectric relaxation behavior. While neat AN follows a single Debye equation, AN solutions with various salts exhibit a superposition of a Debye process (associated with the solute) and a Cole-Cole distribution (related to the solvent) . Such investigations provide insights into AN’s molecular interactions and its potential use in dielectric applications.
Radiation-Induced Synthesis
Experimental evidence suggests that X-ray irradiation of low-temperature matrices containing isolated 1:1 CH4⋯HCN complexes leads to the formation of acetonitrile (CH3CN) and isoacetonitrile (CH3NC). This finding represents the first direct observation of C2 nitriles (acetonitrile and isoacetonitrile) arising from such “building blocks” in radiation-induced processes . Understanding these synthetic pathways sheds light on acetonitrile’s role in prebiotic chemistry and astrochemical environments.
Solvation Structure in Electrolytes
AN-based electrolytes have been explored for their solvation structure in various applications. For instance, regulating the solvation structure of AN-based electrolytes in Li/NMC811 batteries cycled at low temperatures is crucial. By designing LHCEs, researchers have improved Li+ transport and overall battery performance, overcoming AN’s initial incompatibility with electrode materials . Investigating solvation structures helps optimize electrolyte formulations for specific applications.
properties
IUPAC Name |
acetonitrile;dichlorotitanium;[(4R,5R)-5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H39NO3.C2H3N.2ClH.Ti/c1-45(2)48-43(46(49,39-27-11-19-31-15-3-7-23-35(31)39)40-28-12-20-32-16-4-8-24-36(32)40)44(51-45)47(50,41-29-13-21-33-17-5-9-25-37(33)41)42-30-14-22-34-18-6-10-26-38(34)42;1-2-3;;;/h3-30,43-44,48-50H,1-2H3;1H3;2*1H;/q;;;;+2/p-2/t43-,44-;;;;/m1..../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINAMCRSRUMNBX-VCYTWFGNSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC1(NC(C(O1)C(C2=CC=CC3=CC=CC=C32)(C4=CC=CC5=CC=CC=C54)O)C(C6=CC=CC7=CC=CC=C76)(C8=CC=CC9=CC=CC=C98)O)C.Cl[Ti]Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#N.CC1(N[C@H]([C@@H](O1)C(C2=CC=CC3=CC=CC=C32)(C4=CC=CC5=CC=CC=C54)O)C(C6=CC=CC7=CC=CC=C76)(C8=CC=CC9=CC=CC=C98)O)C.Cl[Ti]Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H42Cl2N2O3Ti | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetonitrile;dichlorotitanium;[(4R,5R)-5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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